molecular formula C17H26N4O2 B8520596 tert-butyl 8-pyrimidin-2-yl-2,8-diazaspiro[4.5]decane-2-carboxylate

tert-butyl 8-pyrimidin-2-yl-2,8-diazaspiro[4.5]decane-2-carboxylate

Cat. No.: B8520596
M. Wt: 318.4 g/mol
InChI Key: XDJHRHQKZIPYHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 8-pyrimidin-2-yl-2,8-diazaspiro[4.5]decane-2-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the pyrimidinyl group and the spiro linkage makes this compound particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-pyrimidin-2-yl-2,8-diazaspiro[4.5]decane-2-carboxylate typically involves multiple steps. One common method includes the reaction of a pyrimidine derivative with a spirocyclic amine under controlled conditions. The reaction is often catalyzed by a base such as potassium tert-butoxide and carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to facilitate easy purification of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-butyl 8-pyrimidin-2-yl-2,8-diazaspiro[4.5]decane-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 8-pyrimidin-2-yl-2,8-diazaspiro[4.5]decane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biological targets, making it useful for studying enzyme mechanisms and protein-ligand interactions .

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic properties. They may act as inhibitors for specific enzymes or receptors, offering new avenues for drug development .

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique structural features make it suitable for applications in polymer science and nanotechnology .

Mechanism of Action

The mechanism of action of tert-butyl 8-pyrimidin-2-yl-2,8-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. The pyrimidinyl group can form hydrogen bonds with amino acid residues in proteins, while the spiro linkage provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Properties

Molecular Formula

C17H26N4O2

Molecular Weight

318.4 g/mol

IUPAC Name

tert-butyl 8-pyrimidin-2-yl-2,8-diazaspiro[4.5]decane-2-carboxylate

InChI

InChI=1S/C17H26N4O2/c1-16(2,3)23-15(22)21-12-7-17(13-21)5-10-20(11-6-17)14-18-8-4-9-19-14/h4,8-9H,5-7,10-13H2,1-3H3

InChI Key

XDJHRHQKZIPYHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCN(CC2)C3=NC=CC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred mixture of tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate (0.2 mmol, 1 eq.), 2-chloropyrimidine (0.4 mmol, 2 eq.), DIPEA (2 eq.), DMA (2 eq.) in 1,4-dioxane (0.5 ml) was subjected to microwave radiation in a 10 ml pressure tube at 120° C. for 30 min. After concentration, the crude product was purified by column chromatography (silica gel, 20% ethyl acetate in hexane) in order to obtain the desired product. Yield: 51%
Quantity
0.2 mmol
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reactant
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0.4 mmol
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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0.5 mL
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solvent
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Yield
51%

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